3-(1,3,4-Thiadiazol-2-yl)piperidine
Description
Properties
CAS No. |
933755-66-9 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 |
IUPAC Name |
2-piperidin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-2-6(4-8-3-1)7-10-9-5-11-7/h5-6,8H,1-4H2 |
InChI Key |
VNFFFJFYZUHKMG-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NN=CS2 |
Canonical SMILES |
C1CC(CNC1)C2=NN=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Core Structure Assembly
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)piperidine often begins with cyclization strategies to construct either the piperidine or thiadiazole ring. A prevalent approach involves the reaction of piperidine derivatives with thiadiazole precursors. For instance, Mohammadi-Farani et al. demonstrated that treating piperidine-2,6-diones with 1,4-dibromobutane or 1,3-dibromopropane in the presence of anhydrous potassium carbonate (K₂CO₃) and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields N-alkylated piperidine intermediates. Subsequent coupling with thiosemicarbazide derivatives under reflux conditions facilitates thiadiazole ring formation via cyclodehydration.
An alternative cyclization route involves the use of hydrazonoyl halides. Alam et al. reported that reacting 2-aminothiadiazoles with chloroacetyl chloride generates a reactive intermediate, which undergoes nucleophilic substitution with piperidine derivatives in benzene under reflux. This method achieves moderate yields (45–60%) but requires stringent moisture control to prevent hydrolysis of the chloroacetyl intermediate.
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions are pivotal for introducing the thiadiazole moiety onto the piperidine scaffold. A key intermediate, 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole, can be synthesized by treating thiosemicarbazide with chlorinated benzoyl chlorides. Aliabadi et al. optimized this step using pyridine as a base, achieving 75% yield. The chlorine atom at the 2-position is then displaced by piperidine in a nucleophilic aromatic substitution (SNAr) reaction, typically conducted in dimethylformamide (DMF) at 80–100°C.
A variation of this method employs Ullmann-type coupling with copper(I) iodide as a catalyst. For example, Hosseini et al. demonstrated that 2-bromo-1,3,4-thiadiazole reacts with piperidine in the presence of CuI and 1,10-phenanthroline, yielding the target compound in 68% yield after 12 hours at 110°C. This approach minimizes byproducts compared to classical SNAr but requires inert atmosphere conditions.
Coupling Reactions via Acetamide Linkers
Recent advances utilize acetamide-linked intermediates to enhance regioselectivity. Takesh et al. described the synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride. This intermediate undergoes nucleophilic substitution with piperidine in dry benzene, catalyzed by triethylamine, to form 3-(1,3,4-Thiadiazol-2-yl)piperidine with 82% purity.
Table 1: Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Classical SNAr | None | DMF | 80 | 65 |
| Ullmann Coupling | CuI | Toluene | 110 | 68 |
| Acetamide-Mediated | Triethylamine | Benzene | Reflux | 82 |
Alternative Approaches: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry tool to accelerate reaction kinetics. Alam et al. demonstrated that cyclocondensation of thiourea derivatives with piperidine-3-carboxylic acid under microwave irradiation (300 W, 120°C) reduces reaction time from 24 hours to 30 minutes, achieving 70% yield. This method avoids solvent use, aligning with sustainable synthesis principles.
Optimization of Purification and Yield
Post-synthetic purification critically impacts final compound quality. Column chromatography using chloroform:methanol (9.5:0.5) is standard for removing unreacted piperidine and thiadiazole byproducts. Recrystallization from hexane or ethanol further enhances purity, as evidenced by Mohammadi-Farani et al. , who reported ≥95% purity after two recrystallization cycles.
Challenges and Solutions:
- Low Solubility: The polar thiadiazole ring often necessitates polar aprotic solvents (e.g., DMF, DMSO) for homogeneity.
- Side Reactions: Over-alkylation of piperidine can occur; this is mitigated by using excess thiadiazole precursor (1.5 equivalents).
Scalability and Industrial Relevance
Kilogram-scale production requires cost-effective catalysts and solvents. The Ullmann coupling method, despite higher catalyst costs, is preferred industrially due to reproducibility. Recent patents highlight continuous-flow reactors for thiadiazole-piperidine coupling, achieving 90% conversion rates at 50°C.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also disrupt cell membrane integrity in microbial cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole-Piperidine Hybrids
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine Hydrochloride
This analogue differs by the substitution position (4-piperidine vs. 3-piperidine) and the presence of a methyl group on the thiadiazole ring. Key differences include:
Impact of Structural Differences :
Thiadiazole-Pyridine Hybrids: 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine
This compound replaces the piperidine ring with a pyridine ring. Structural and functional comparisons include:
Key Observations :
Triazole-Thiadiazole Hybrids: Chalcone-1,2,3-Triazole Derivatives
Comparative Analysis :
- Complexity : Triazole-thiadiazole hybrids feature extended conjugation and multiple heterocycles, increasing synthetic complexity compared to simpler piperidine-thiadiazole systems.
- Bioactivity : Such hybrids are often designed for multitarget inhibition (e.g., antimicrobial and anticancer applications), whereas piperidine-thiadiazole derivatives may prioritize specificity .
Q & A
Q. What are the established synthetic routes for 3-(1,3,4-Thiadiazol-2-yl)piperidine, and how can reaction conditions be optimized for reproducibility?
Answer: The synthesis of 3-(1,3,4-Thiadiazol-2-yl)piperidine typically involves cyclocondensation reactions between piperidine derivatives and thiadiazole precursors. A validated method includes the fusion of 2-aminothiadiazole derivatives with isatin in the presence of piperidine as a catalyst at 120°C, yielding a product with 64% efficiency after recrystallization (dioxane solvent) . Key optimization parameters include:
- Catalyst loading : Piperidine acts as a base to deprotonate intermediates, but excess amounts may lead to side reactions.
- Temperature control : Maintaining 120°C prevents decomposition of thermally sensitive intermediates.
- Purification : Recrystallization in dioxane improves purity, as evidenced by consistent elemental analysis (C: 56.35%, H: 2.62%, N: 16.46%, S: 9.44%) .
Q. How is 3-(1,3,4-Thiadiazol-2-yl)piperidine characterized spectroscopically, and what analytical discrepancies might arise?
Answer: Characterization relies on:
- NMR : H and C NMR to confirm thiadiazole-piperidine linkage (e.g., δ ~2.5–3.5 ppm for piperidine protons).
- IR : Stretching frequencies for C=N (1650–1600 cm) and C-S (700–600 cm) bonds.
- Elemental analysis : Critical for verifying stoichiometry (e.g., %C deviation >0.5% suggests impurities) .
Discrepancies may arise from residual solvents (e.g., dioxane) or hygroscopic byproducts, necessitating vacuum drying and repeated recrystallization.
Q. What are the primary pharmacological or biochemical applications of this compound in current research?
Answer: 3-(1,3,4-Thiadiazol-2-yl)piperidine derivatives are explored for:
- CNS modulation : High affinity for 5-HT and 5-HT receptors (e.g., compound 12 in antipsychotic studies) .
- Insecticidal activity : Thiadiazole-piperidine hybrids inhibit acetylcholinesterase in pest models .
Methodological focus includes in vitro receptor binding assays (radioligand displacement) and in vivo toxicity profiling.
Advanced Research Questions
Q. How do structural modifications to the thiadiazole or piperidine moieties influence receptor binding selectivity (e.g., 5-HT vs. D2 receptors)?
Answer: Substituent effects are critical:
- Piperidine substitution : Electron-withdrawing groups (e.g., fluorine) enhance 5-HT affinity (Ki < 10 nM) but reduce D2 binding .
- Thiadiazole functionalization : Bulky aryl groups at position 5 improve metabolic stability but may sterically hinder receptor interactions.
Experimental design : - Synthesize analogs via Suzuki coupling or nucleophilic substitution.
- Screen using competitive binding assays (e.g., H-ketanserin for 5-HT) .
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole-piperidine hybrids?
Answer: Discrepancies often stem from:
- Assay variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations.
- Stereochemical factors : Unreported enantiomeric ratios (chiral piperidine derivatives).
Resolution : - Conduct head-to-head comparative studies under standardized conditions.
- Use chiral HPLC to isolate enantiomers and test individually .
Q. How can synthetic yields be improved for large-scale production of 3-(1,3,4-Thiadiazol-2-yl)piperidine derivatives?
Answer: Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 2 h) and improves purity.
- Green solvents : Replace dioxane with cyclopentyl methyl ether (CPME) to enhance sustainability.
- Flow chemistry : Enables precise temperature control and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
